7-[(2,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE
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Overview
Description
7-[(2,5-Dimethylphenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromenones This compound is characterized by its unique structure, which includes a chromenone core substituted with a 2,5-dimethylphenylmethoxy group and two additional methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,5-dimethylphenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenol and 4,8-dimethyl-2H-chromen-2-one.
Etherification Reaction: The key step involves the etherification of 2,5-dimethylphenol with 4,8-dimethyl-2H-chromen-2-one. This reaction is usually carried out in the presence of a suitable base, such as potassium carbonate or cesium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The resulting product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification techniques to ensure the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-[(2,5-Dimethylphenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or chromenone core are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
7-[(2,5-Dimethylphenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(2,5-dimethylphenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways: The compound may modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[(2,5-dimethylphenyl)methoxy]-: This compound shares a similar phenylmethoxy group but lacks the chromenone core.
N-(2,4-Dimethylphenyl)formamide: This compound has a similar dimethylphenyl group but differs in its functional groups and overall structure.
Uniqueness
7-[(2,5-Dimethylphenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its combination of a chromenone core with a 2,5-dimethylphenylmethoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methoxy]-4,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-5-6-13(2)16(9-12)11-22-18-8-7-17-14(3)10-19(21)23-20(17)15(18)4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQKIYHLZPVUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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